(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-N,N,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPUJLTLWPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-2,6-difluorotoluene
- Starting Material: 1-bromo-3,5-difluorobenzene.
- Reagents and Conditions: Under an inert nitrogen atmosphere, 1-bromo-3,5-difluorobenzene is reacted with diisopropylamine lithium (1.7N in hexanes) at -78 °C for 3 hours to generate the lithiated intermediate.
- Methylation: Methyl iodide is added slowly, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- Workup: Acidification with 1N dilute acid to pH 6-7, followed by extraction with ethyl acetate.
- Purification: Solvent removal by rotary evaporation at 35 °C, and vacuum distillation at 102 °C under 2 mmHg yields 4-bromo-2,6-difluorotoluene with a 70% yield and >98% purity (HPLC).
This process is notable for its simplicity, mild conditions, and scalability, making it suitable for large-scale production.
Preparation of 3,5-Difluoro-4-methylphenylboronic Acid (Related Intermediate)
- Lithiation: 4-bromo-2,6-difluorotoluene is treated with n-butyllithium (2.6N in hexanes) at -78 °C for 3 hours.
- Borylation: Triisopropyl borate (99% purity) is added, and the mixture is allowed to warm to room temperature over 12 hours.
- Workup: Acidification to pH 5-6, extraction with ethyl acetate, solvent removal, and hexane washing at room temperature for 3 hours.
- Yield: 70-78% of the boronic acid is obtained with high purity.
This boronic acid intermediate is valuable for Suzuki coupling reactions, which can be used to install various substituents, including amines.
Amination to Form (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
While direct literature on the exact preparation of this compound is limited, analogous methods for preparing related bromo-substituted anilines and their dimethyl derivatives are well-documented:
- Reductive Amination: Starting from 4-bromo-3-fluoro-5-methylbenzaldehyde or ketone derivatives, reductive amination with dimethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the dimethylamino-substituted product.
- Nucleophilic Aromatic Substitution: The bromine or fluorine substituents can be displaced by dimethylamine under forcing conditions if the aromatic ring is activated.
- Suzuki Coupling Followed by Amination: Using the previously prepared boronic acid intermediate, Suzuki cross-coupling with appropriate amine-containing partners or subsequent amination steps can be employed.
A representative synthesis of related bromo-methylphenyl amines involves:
- Reaction of 4-bromo-3-methyl aniline with amine sources.
- Palladium-catalyzed cross-coupling reactions with boronic acids to introduce amine functionalities.
- Yields in these reactions range from moderate to good (60–85%) depending on conditions and catalysts.
Data Table: Summary of Preparation Steps and Yields
| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1-bromo-3,5-difluorobenzene | Diisopropylamine lithium, -78 °C, 3h; methyl iodide, rt, 12h | 4-bromo-2,6-difluorotoluene | 70 | High purity (>98% HPLC), scalable |
| 2 | 4-bromo-2,6-difluorotoluene | n-Butyllithium, -78 °C, 3h; triisopropyl borate, rt, 12h | 3,5-difluoro-4-methylphenylboronic acid | 70-78 | Suitable for Suzuki coupling |
| 3 | Boronic acid intermediate or bromoarene | Palladium catalyst, amine source, Suzuki coupling or reductive amination | This compound | 60-85 | Conditions vary; moderate to good yield |
Research Findings and Analysis
- The use of inert atmosphere (nitrogen) and low temperatures (-78 °C) is crucial to control the lithiation and borylation steps, preventing side reactions and ensuring regioselectivity.
- The choice of base (diisopropylamine lithium or n-butyllithium) and boron source (triisopropyl borate) allows for efficient formation of boronic acid intermediates, which are key for further functionalization.
- The methylation step using methyl iodide introduces the methyl substituent at the correct position with high selectivity.
- The Suzuki cross-coupling method is a versatile approach to attach various amine-containing groups, including dimethylamine, to the aromatic ring, though direct coupling with dimethylamine is less common and may require alternative amination strategies.
- Purification typically involves solvent extraction, rotary evaporation at controlled temperatures (ca. 35 °C), and vacuum distillation or recrystallization to achieve high purity compounds suitable for pharmaceutical or material applications.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
(6-Chloro-2-trifluoromethylpyrimidin-4-yl)dimethyl-amine (SC-21925)
- Molecular Formula : C₇H₈ClF₃N₃
- Molecular Weight : 138 g/mol (as per SynChem, Inc. data) .
- Key Features : A pyrimidine ring with chloro (position 6), trifluoromethyl (position 2), and dimethylamine (position 4) groups.
- Comparison :
- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the bromo/fluoro substituents in the target compound.
- Chloro and bromo substituents both act as electron-withdrawing groups, but bromine’s larger atomic radius may increase steric hindrance in binding interactions.
(5-Bromofuran-2-yl)methylamine
- Molecular Formula: C₁₃H₁₁BrF₃NO
- Molecular Weight : 334.13 g/mol .
- Key Features : A brominated furan linked to a trifluoromethylbenzylamine moiety.
- Comparison :
- The furan ring introduces oxygen-based electronic effects, contrasting with the benzene ring in the target compound.
- The trifluoromethyl group on the benzyl moiety may confer higher chemical inertness than the methyl group in the target compound.
Physicochemical Properties: Dimerization and Solubility
Crystal Violet (CV) and Malachite Green (MG)
- Structures : Triarylmethane dyes with dimethylamine groups.
- Comparison :
- The target compound’s bromo and fluoro substituents may reduce dimerization propensity compared to CV due to increased steric bulk and electronic repulsion.
- Solubility in polar solvents is likely lower than CV/MG due to the absence of charged sulfonate groups.
4-Dimethylaminoazobenzene Derivatives
- Key Findings: Methyl-substituted derivatives (e.g., 3′-methyl-4-dimethylaminoazobenzene) showed an inverse correlation between carcinogenicity and time to reach maximum bound dye levels in rat livers. Higher carcinogenicity corresponded to faster binding .
- Comparison: The target compound’s dimethylamine group may facilitate protein binding, similar to aminoazo dyes.
[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine | C₉H₁₀BrF₂N | 246.1 (calculated) | Br (C4), F (C3), CH₃ (C5) | High halogen density, potential H-bond acceptor |
| (6-Chloro-2-trifluoromethylpyrimidin-4-yl)dimethyl-amine | C₇H₈ClF₃N₃ | 138 | Cl (C6), CF₃ (C2) | Lipophilic, metabolically stable |
| (5-Bromofuran-2-yl)methylamine | C₁₃H₁₁BrF₃NO | 334.13 | Br (furan), CF₃ (benzyl) | Heterocyclic reactivity, high MW |
| Crystal Violet | C₂₅H₃₀ClN₃ | 407.99 | N(CH₃)₂ groups, aromatic cores | Dimerizes in aqueous media |
Biological Activity
The compound (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 233.08 g/mol. The chemical structure features a bromine atom at the para position, a fluorine atom at the meta position, and a methyl group at the ortho position relative to the amine group.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity
- Anticancer Activity
- Enzyme Inhibition
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
A study reported the MIC values of various derivatives of related compounds against Salmonella typhi:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Compound 5d demonstrated the highest potency, indicating that structural modifications can significantly enhance antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been assessed through cytotoxicity assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Cytotoxicity Results
In vitro studies showed that this compound exhibits cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 15 |
| HeLa | 20 |
These results indicate that the compound could be a candidate for further development in cancer therapy .
Enzyme Inhibition Studies
Enzyme kinetics studies revealed that this compound acts as an inhibitor for certain enzymes, notably alkaline phosphatase.
Kinetic Parameters
The IC50 value for enzyme inhibition was determined to be approximately:
| Enzyme | IC50 ± SEM (µM) |
|---|---|
| Alkaline Phosphatase | 1.469 ± 0.02 |
This suggests strong inhibitory activity, making it a potential lead compound for therapeutic applications targeting enzymatic pathways involved in disease processes .
Case Studies and Literature Review
Several studies have documented the biological activities of related compounds, emphasizing structure-activity relationships (SAR). The presence of halogen substituents like bromine and fluorine has been correlated with enhanced biological activity across various studies.
Notable Findings
Q & A
Basic Research Questions
Q. What are the key structural considerations for synthesizing (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, and how do substituents influence reactivity?
- The compound's regioselective bromination and fluorination are critical due to steric and electronic effects. For instance, bromine at the para-position and fluorine at the meta-position relative to the dimethylamine group create steric hindrance, requiring controlled reaction conditions (e.g., low-temperature bromination to avoid over-halogenation) . Methyl groups enhance stability but may reduce solubility in polar solvents, necessitating solvent optimization during synthesis .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- 1H/13C NMR : The dimethylamine protons appear as a singlet (δ ~2.8–3.2 ppm), while aromatic protons show splitting patterns dependent on substituent positions. Fluorine coupling (19F NMR) confirms the meta-fluoro group .
- Mass spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns validate the presence of bromine (isotopic doublet) and fluorine .
- IR spectroscopy : N-H stretching (if protonated) and C-Br/C-F vibrations (~550–650 cm⁻¹ and ~1100–1250 cm⁻¹, respectively) are diagnostic .
Q. How can researchers mitigate common synthetic challenges, such as byproduct formation?
- Byproduct control : Use of N-bromosuccinimide (NBS) instead of Br₂ reduces side reactions like di-bromination. Purification via column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .
- Reaction monitoring : TLC with iodine vapor or UV visualization ensures intermediate tracking .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?
- DFT calculations : Optimize molecular geometry to analyze electron density maps, focusing on the dimethylamine group’s electron-donating effects and halogen electronegativity. Software like Gaussian or ORCA can predict reaction sites for electrophilic substitution .
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding and hydrophobic contacts with the bromine/fluorine substituents .
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response assays : Perform IC50 studies across multiple cell lines to differentiate target-specific effects from nonspecific toxicity .
- Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm whether activity arises from direct target engagement or downstream signaling .
- Contradiction analysis : Compare results across studies using standardized protocols (e.g., consistent buffer pH, temperature) to isolate variables .
Q. What strategies optimize regioselectivity in halogenation reactions for derivatives of this compound?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) on the dimethylamine to direct halogenation to desired positions .
- Catalytic systems : Copper(I) iodide or palladium catalysts enhance selectivity in cross-coupling reactions for functionalized derivatives .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in electrophilic substitutions, improving yield .
Q. How do steric and electronic properties influence this compound’s stability under varying pH conditions?
- pH-dependent degradation studies : Use HPLC to monitor decomposition rates in buffers (pH 1–13). The dimethylamine group protonates at low pH, increasing solubility but risking hydrolysis. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring under basic conditions .
- Accelerated stability testing : Expose the compound to heat/humidity and analyze degradation products via LC-MS .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) meticulously, as trace water can deactivate catalysts like Cu(I) .
- Data validation : Cross-reference spectral data with structurally similar compounds (e.g., (3-Bromo-4-methyl-5-nitrophenyl)methanamine) to confirm assignments .
- Ethical compliance : Adhere to safety protocols for handling brominated/fluorinated compounds, including fume hood use and waste disposal guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
